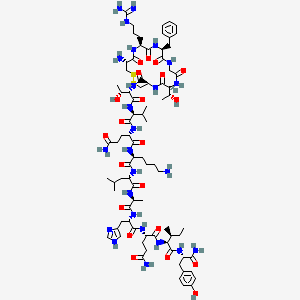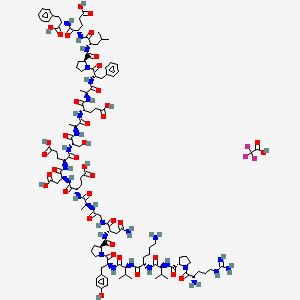
144409-99-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number “144409-99-4” is known as Amyloid β-Protein Fragment 40-1 . It is a peptide that is found in the brain and is thought to be involved in Alzheimer’s disease . This compound is an inactive control of Amyloid β-Protein (1-40) .
Physical And Chemical Properties Analysis
The compound is a white or off-white powder . It is soluble in water . The compound should be stored at temperatures below -15°C .
Scientific Research Applications
Frameworks and Computing in Scientific Research
Scientific research applications are complex and challenging to develop, use, and maintain. Traditional scientific software written from scratch in languages like C and Fortran contributes to this complexity. Modern approaches involve using scientific software frameworks, enabling rapid assembly of new applications from existing component libraries. These frameworks are vital for grid-enabling existing applications and developing new ones. A notable comparison of existing scientific frameworks highlights the evolving trends and the importance of these frameworks in improving programming productivity in scientific research (Appelbe et al., 2007).
Unit Testing for Legacy Scientific Codes
Maintaining and evolving large-scale scientific applications, especially legacy codes, is expensive and time-consuming due to their complexity and the often limited programming skills of researchers. The introduction of a unit testing framework (UTF) aims to visualize scientific code architecture, understand undocumented source code, and analyze software flow and functionality. The UTF's performance is crucial as scientific legacy applications simulate long-term instances. Enhancements like Message Passing based Parallelization, parallel I/O operations, in situ data analysis, and signal processing are applied to address performance issues and data transfer limitations. This approach has demonstrated its efficiency and correctness for legacy Earth model applications on supercomputers like Titan (Yao et al., 2017).
Data Sharing in Scientific Research
Data sharing is a critical aspect of the scientific method, facilitating result verification and research extension from prior results. However, many scientists refrain from making their data electronically available due to factors like time constraints and lack of funding. Most researchers are content with their current data management processes for initial and short-term lifecycle stages but are dissatisfied with long-term data preservation. Organizations often lack support for researchers in both short-term and long-term data management. Fulfilling certain conditions, like formal citation and sharing reprints, can enhance researchers' willingness to share their data. Notably, data management practices vary significantly based on variables like funding agency, subject discipline, age, work focus, and geographic location (Tenopir et al., 2011).
Software Licensing for Scientists
In the realm of scientific research, where software is a critical tool, understanding legal strategies for licensing software developed by scientists is paramount. Navigating the complex landscape of software licensing can be overwhelming, even for sophisticated programmers. Institutional technology transfer offices (TTOs) exist to assist in this process, but mismatches in expectations or specific domain knowledge can lead to less-than-optimal outcomes. As scientists distribute and disseminate their software, they must be knowledgeable not only in their scientific domain and coding but also in legal aspects of software licensing. This requirement calls for a primer on software licensing tailored to the unique needs of the scientist-software developer (Morin et al., 2012).
properties
CAS RN |
144409-99-4 |
|---|---|
Product Name |
144409-99-4 |
Molecular Weight |
4329.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



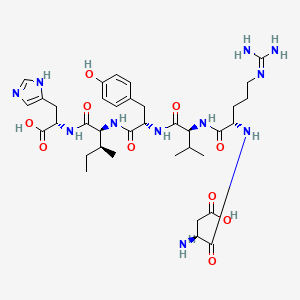

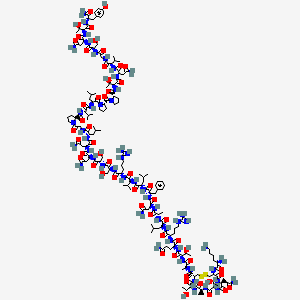
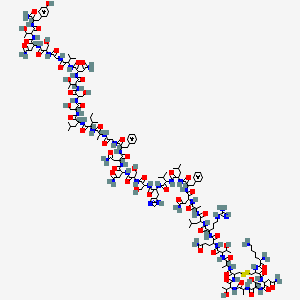
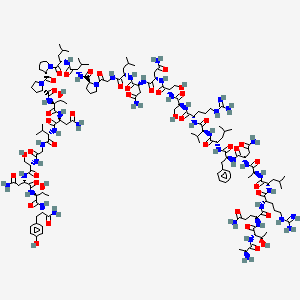
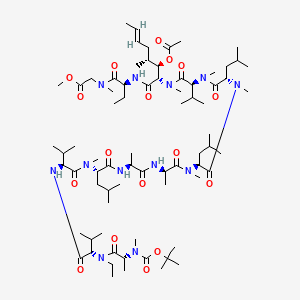
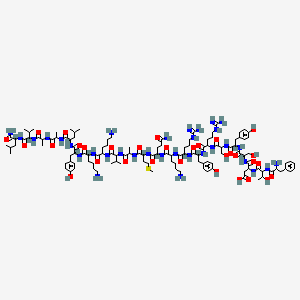
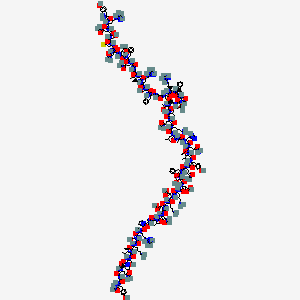
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
